

# JNJ-27141491: An Investigational Noncompetitive CCR2 Antagonist

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## Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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## Introduction

**JNJ-27141491** is an experimental, orally active small molecule that functions as a noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).<sup>[1][2][3]</sup> The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.<sup>[1][3]</sup> By inhibiting CCR2 function, **JNJ-27141491** presents a potential therapeutic strategy for inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols based on preclinical studies of **JNJ-27141491**.

## Mechanism of Action

**JNJ-27141491** exhibits a noncompetitive and reversible mode of action on the human CCR2 receptor.<sup>[1]</sup> It potently suppresses various in vitro functions mediated by hCCR2, including MCP-1-induced GTPyS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.<sup>[1][3]</sup> Notably, **JNJ-27141491** shows high selectivity for CCR2 with minimal to no effect on other chemokine receptors that have been tested.<sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of **JNJ-27141491** as reported in preclinical research.

Table 1: In Vitro Inhibitory Activity of **JNJ-27141491**[\[1\]](#)[\[2\]](#)[\[4\]](#)

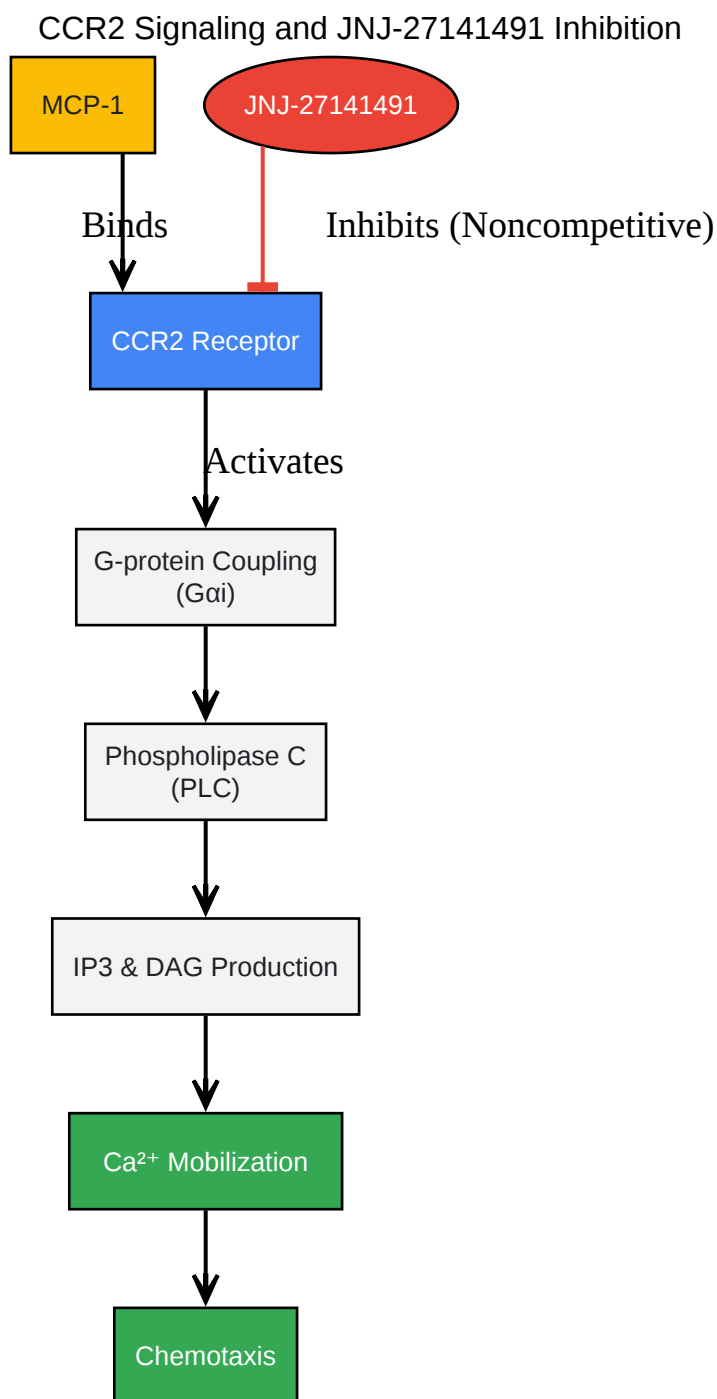
Assay	Cell Type/System	Ligand	IC50 Value
[ <sup>35</sup> S]GTPγS Binding	hCCR2-CHO Cell Membranes	MCP-1	38 ± 9 nM
Ca <sup>2+</sup> Mobilization	hCCR2-CHO Cells	MCP-1	13 ± 1 nM <a href="#">[2]</a> <a href="#">[4]</a>
Ca <sup>2+</sup> Mobilization	THP-1 Cells	MCP-1	13 ± 2 nM
Ca <sup>2+</sup> Mobilization	Human Blood Monocytes	MCP-1	43 ± 4 nM
Chemotaxis	Human PBMC	MCP-1	97 ± 16 nM
<sup>125</sup> I-MCP-1 Binding	Human Monocytes	MCP-1	0.4 μM

Table 2: In Vivo Efficacy of **JNJ-27141491** in a Transgenic hCCR2 Knock-in Mouse Model[\[2\]](#)

Treatment Regimen (Oral)	Endpoint	Inhibition of Monocyte Influx (%)
5 mg/kg (q.d.)	Monocyte Recruitment	27%
10 mg/kg (q.d.)	Monocyte Recruitment	49%
20 mg/kg (q.d.)	Monocyte Recruitment	57%
40 mg/kg (q.d.)	Monocyte Recruitment	77%
5 mg/kg (b.i.d.)	Monocyte Recruitment	22%
20 mg/kg (b.i.d.)	Monocyte Recruitment	74%

## Signaling Pathway and Experimental Workflow

### CCR2 Signaling Pathway and Inhibition by JNJ-27141491

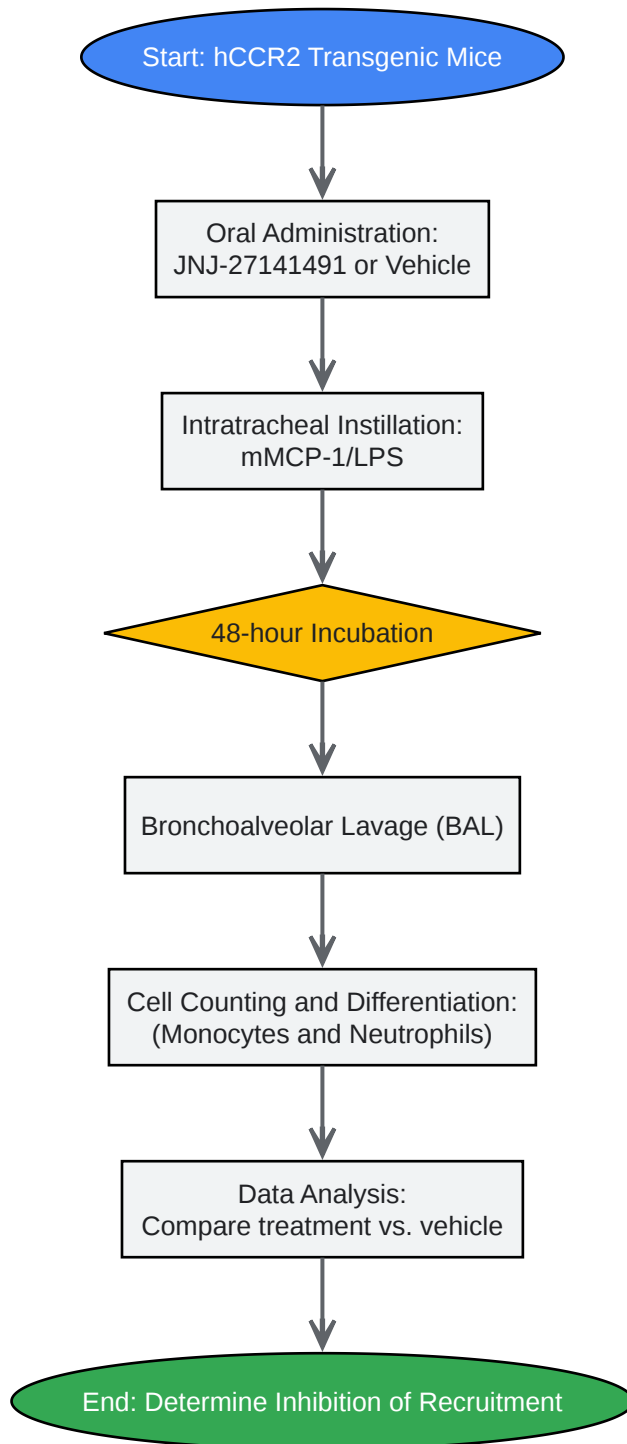


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Caption: CCR2 signaling cascade and the inhibitory point of **JNJ-27141491**.

## In Vivo Experimental Workflow for Monocyte Recruitment

## Workflow for In Vivo Monocyte Recruitment Assay

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Caption: Workflow for the in vivo monocyte recruitment experiment.

## Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies described in the cited literature.

### Protocol 1: In Vitro Calcium ( $\text{Ca}^{2+}$ ) Mobilization Assay

Objective: To determine the inhibitory effect of **JNJ-27141491** on MCP-1-induced intracellular calcium mobilization in hCCR2-expressing cells.

Materials:

- hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)
- **JNJ-27141491**
- Recombinant human MCP-1
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

- Cell Preparation:
  - Culture hCCR2-expressing cells to the appropriate density.
  - On the day of the assay, harvest cells and wash with assay buffer.
  - Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).
  - Wash the cells to remove excess dye and resuspend in assay buffer to the desired concentration.

- Assay Plate Preparation:
  - Dispense the cell suspension into the wells of the 96-well microplate.
  - Prepare serial dilutions of **JNJ-27141491** in assay buffer.
  - Add the **JNJ-27141491** dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
- Calcium Flux Measurement:
  - Place the microplate into the fluorometric plate reader and monitor the baseline fluorescence.
  - Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response (e.g.,  $EC_{80}$ ).
  - Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Normalize the data to the vehicle control (100% response) and baseline (0% response).
  - Plot the percent inhibition against the concentration of **JNJ-27141491** and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Protocol 2: In Vitro Chemotaxis Assay

Objective: To assess the ability of **JNJ-27141491** to block the migration of human peripheral blood mononuclear cells (PBMCs) towards an MCP-1 gradient.

Materials:

- Isolated human PBMCs
- **JNJ-27141491**

- Recombinant human MCP-1
- Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate pore size, typically 5  $\mu\text{m}$  for monocytes)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell counter or flow cytometer

#### Procedure:

- Cell Preparation:
  - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Wash the cells and resuspend in assay medium at a concentration of approximately  $1\text{--}2 \times 10^6$  cells/mL.
  - Prepare serial dilutions of **JNJ-27141491** in assay medium.
  - Pre-incubate the cell suspension with the different concentrations of **JNJ-27141491** or vehicle for 30 minutes at 37°C.
- Chemotaxis Chamber Setup:
  - In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a concentration that induces optimal migration. Include wells with assay medium alone as a negative control.
  - Place the microporous membrane (or the transwell insert) over the lower wells.
  - Add the pre-incubated PBMC suspension to the upper chamber.
- Incubation:
  - Incubate the chemotaxis chambers at 37°C in a humidified 5% CO<sub>2</sub> incubator for 1.5 to 3 hours.

- Quantification of Migration:
  - After incubation, carefully remove the upper chamber.
  - Collect the cells that have migrated to the lower chamber.
  - Quantify the number of migrated cells using a cell counter or by flow cytometry.
- Data Analysis:
  - Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
  - Determine the percent inhibition of chemotaxis for each concentration of **JNJ-27141491** compared to the vehicle control.
  - Plot the percent inhibition against the drug concentration and calculate the IC<sub>50</sub> value.

## Protocol 3: In Vivo Model of Monocyte Recruitment in hCCR2 Transgenic Mice[1][3]

Objective: To evaluate the in vivo efficacy of orally administered **JNJ-27141491** in inhibiting monocyte recruitment to the lungs following an inflammatory challenge.

Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- **JNJ-27141491** formulated for oral administration
- Vehicle control
- Mouse MCP-1 (mMCP-1)
- Lipopolysaccharide (LPS)
- Sterile phosphate-buffered saline (PBS)



- Anesthesia
- Bronchoalveolar lavage (BAL) equipment
- Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-CD115)

Procedure:

- Animal Acclimation and Grouping:
  - Acclimate hCCR2 transgenic mice to the facility for at least one week.
  - Randomly assign mice to treatment groups (vehicle and different doses of **JNJ-27141491**).
- Drug Administration:
  - Administer **JNJ-27141491** or vehicle by oral gavage. The dosing regimen can be once daily (q.d.) or twice daily (b.i.d.) as described in the literature.[\[1\]](#)
- Induction of Inflammation:
  - At a specified time after the final drug administration, anesthetize the mice.
  - Induce pulmonary inflammation by intratracheal instillation of mMCP-1 and LPS dissolved in sterile PBS.
- Incubation Period:
  - Allow the inflammatory response to develop for 48 hours.[\[1\]](#)[\[3\]](#)
- Bronchoalveolar Lavage (BAL):
  - After 48 hours, euthanize the mice.
  - Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of cold PBS.

- Cell Analysis:
  - Collect the BAL fluid and determine the total cell count.
  - Prepare cytopsin slides for differential cell counting or use flow cytometry to quantify the number of monocytes and neutrophils in the BAL fluid.
- Data Analysis:
  - Calculate the total number of recruited monocytes and neutrophils for each animal.
  - Determine the average cell count for each treatment group.
  - Calculate the percent inhibition of monocyte and neutrophil recruitment for each **JNJ-27141491** dose group compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the observed inhibition.

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## References

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